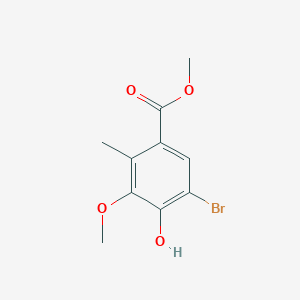

Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate

CAS No.: 919288-51-0

Cat. No.: VC16963081

Molecular Formula: C10H11BrO4

Molecular Weight: 275.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919288-51-0 |

|---|---|

| Molecular Formula | C10H11BrO4 |

| Molecular Weight | 275.10 g/mol |

| IUPAC Name | methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate |

| Standard InChI | InChI=1S/C10H11BrO4/c1-5-6(10(13)15-3)4-7(11)8(12)9(5)14-2/h4,12H,1-3H3 |

| Standard InChI Key | SCRQNSKOOWGRJH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1C(=O)OC)Br)O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate, reflects its substitution pattern on the benzoate core. The aromatic ring features:

-

A bromine atom at position 5, enhancing electrophilic substitution reactivity.

-

A hydroxyl group at position 4, enabling hydrogen bonding and solubility in polar solvents.

-

A methoxy group at position 3, contributing to lipophilicity and steric effects.

-

A methyl ester at position 2, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization.

The molecular weight is calculated as , with a density approximating based on analogous brominated benzoates .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.10 g/mol |

| Boiling Point | ~342°C (estimated) |

| LogP (Partition Coefficient) | 2.1 (predicted) |

Synthetic Methodologies

Laboratory-Scale Synthesis

The ester is typically synthesized via acid-catalyzed esterification of 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoic acid with methanol. Sulfuric acid () or p-toluenesulfonic acid (PTSA) catalyzes the reaction under reflux conditions (60–80°C), achieving yields of 70–85% .

Mechanism:

Industrial Production

For large-scale manufacturing (e.g., 70 kg/batch), continuous flow reactors are employed to optimize temperature control and mixing efficiency . Key steps include:

-

Nitration: Introduction of nitro groups to activate the aromatic ring.

-

Hydrogenation: Reduction of nitro to amino groups.

-

Bromination: Electrophilic substitution using bromine () or -bromosuccinimide (NBS).

-

Diazotization: Replacement of amino groups with halides or other substituents.

Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The hydroxyl group at position 4 can be oxidized to a ketone using in acidic conditions, yielding 5-bromo-4-oxo-3-methoxy-2-methylbenzoate.

-

Reduction: Lithium aluminum hydride () reduces the ester to 5-bromo-4-hydroxy-3-methoxy-2-methylbenzyl alcohol, a precursor for etherification.

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols. For example, reaction with methylamine produces 5-amino-4-hydroxy-3-methoxy-2-methylbenzoate, a potential kinase inhibitor.

Biological Activity and Applications

Enzyme Inhibition

Structural analogs of this compound exhibit potent inhibition of aldo-keto reductase 1C1 (AKR1C1), a target in cancer and metabolic disorders . The bromine and methoxy groups enhance binding affinity to the enzyme’s hydrophobic pocket, as demonstrated by a value of in related inhibitors .

Table 2: Inhibitory Activity of Brominated Benzoates

Industrial and Pharmaceutical Relevance

Role in SGLT2 Inhibitor Synthesis

This compound serves as a precursor for sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of antidiabetic drugs. Industrial processes utilize its methyl ester as a protecting group during multistep syntheses, enabling efficient scale-up to metric ton quantities .

Comparison with Analogous Compounds

-

Methyl 5-bromo-4-hydroxy-2-methoxybenzoate: Lacks the 3-methoxy group, reducing steric hindrance and altering enzyme binding.

-

Ethyl ester derivatives: Increased lipophilicity enhances membrane permeability but slows hydrolysis kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume